![molecular formula C14H16Br2O2 B14485401 2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane CAS No. 65409-16-7](/img/structure/B14485401.png)
2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane is a chemical compound that features a phenoxy group attached to an oxane ring, with a dibromocyclopropyl substituent on the phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane typically involves the reaction of 2,2-dibromocyclopropyl phenol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromocyclopropyl group to other functional groups.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phenoxy oxides.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane involves its interaction with specific molecular targets. The dibromocyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy group may also contribute to the compound’s overall activity by facilitating binding to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]oxane
- 2-[4-(2,2-Difluorocyclopropyl)phenoxy]oxane
- 2-[4-(2,2-Diiodocyclopropyl)phenoxy]oxane
Uniqueness
2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane is unique due to the presence of the dibromocyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
65409-16-7 |
|---|---|
Fórmula molecular |
C14H16Br2O2 |
Peso molecular |
376.08 g/mol |
Nombre IUPAC |
2-[4-(2,2-dibromocyclopropyl)phenoxy]oxane |
InChI |
InChI=1S/C14H16Br2O2/c15-14(16)9-12(14)10-4-6-11(7-5-10)18-13-3-1-2-8-17-13/h4-7,12-13H,1-3,8-9H2 |
Clave InChI |
OIQWDXAZWYJXJK-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC2=CC=C(C=C2)C3CC3(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


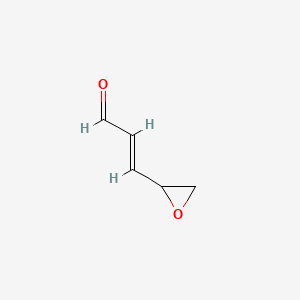
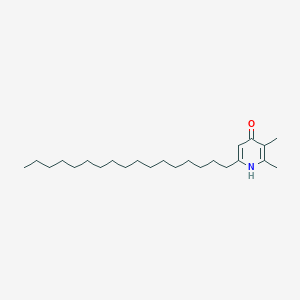
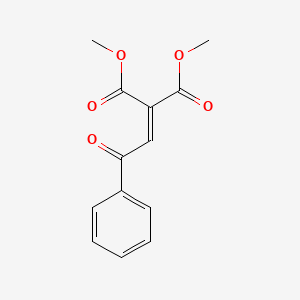
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
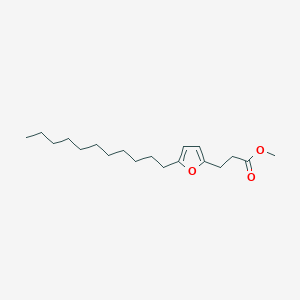
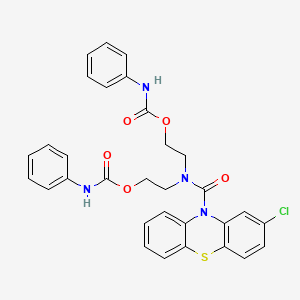
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
oxophosphanium](/img/structure/B14485371.png)
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
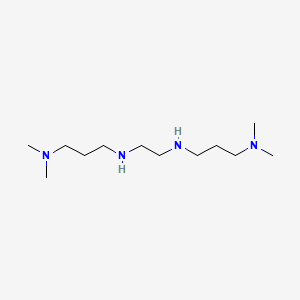
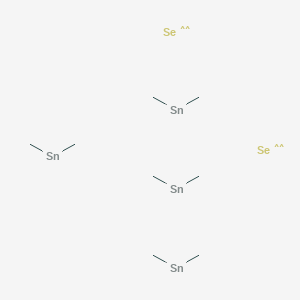
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

